1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride

Lipophilicity Medicinal Chemistry Drug Design

N-Methylpyrazole leads often fail due to rapid N-demethylation. 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride directly replaces N-methyl with a metabolically stable trifluoroethyl group. • Blocks N-dealkylation (validated in Cat K inhibitor MK-1256), boosting in vivo exposure. • Elevates XLogP3 by ~0.96 units vs. methyl analog (1.3 vs. 0.34), enhancing membrane permeability. • Regiodefined 4-sulfonyl chloride enables precise sulfonamide library synthesis for SAR. Ideal for CNS/agrochemical programs requiring metabolic stability and reliable supply.

Molecular Formula C5H4ClF3N2O2S
Molecular Weight 248.61 g/mol
CAS No. 1006487-19-9
Cat. No. B1288274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride
CAS1006487-19-9
Molecular FormulaC5H4ClF3N2O2S
Molecular Weight248.61 g/mol
Structural Identifiers
SMILESC1=C(C=NN1CC(F)(F)F)S(=O)(=O)Cl
InChIInChI=1S/C5H4ClF3N2O2S/c6-14(12,13)4-1-10-11(2-4)3-5(7,8)9/h1-2H,3H2
InChIKeyAPYOSJHRHDKPEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonyl Chloride: Key Building Block


1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride (CAS 1006487-19-9) is a specialized heterocyclic building block featuring a pyrazole core substituted with a 2,2,2-trifluoroethyl group at the 1-position and a sulfonyl chloride group at the 4-position . The sulfonyl chloride functionality makes it a reactive electrophile for nucleophilic substitution, enabling the formation of sulfonamide and sulfonate ester linkages in medicinal chemistry and agrochemical research . The trifluoroethyl group imparts distinctive lipophilicity and metabolic stability compared to non-fluorinated or differently substituted pyrazole analogs [1].

Reactive Handle Sulfonyl chloride for sulfonamide and sulfonate ester formation
Fluorinated Lipophilicity 2,2,2-Trifluoroethyl group enhances lipophilicity and blocks metabolic N-dealkylation
Defined Vector 4-sulfonyl chloride regiochemistry provides distinct spatial orientation

Why Generic Analogs Cannot Replace This Building Block


In-class substitution of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride with simpler pyrazole sulfonyl chlorides (e.g., 1-methyl- or 1-phenyl- derivatives) fails to replicate key performance attributes in both reactivity and biological outcomes. The 2,2,2-trifluoroethyl group confers a 1.3–1.8 unit increase in lipophilicity (XLogP3) relative to methyl-substituted analogs, altering pharmacokinetic distribution and target engagement . More critically, the trifluoroethyl substitution is a validated strategy to block metabolic N-dealkylation—a major clearance pathway that plagues N-methylpyrazole-containing drug candidates [1]. Additionally, the 4-sulfonyl chloride regioisomer provides a distinct vector for functionalization compared to the 3- or 5-sulfonyl chloride analogs, which exhibit different steric and electronic environments in the sulfonamide products . These compound-specific properties cannot be approximated by generic pyrazole sulfonyl chlorides, making direct substitution inadvisable without re-optimization of the entire synthetic sequence or biological profile.

Lipophilicity Shift
Non-fluorinated or methyl analogs may exhibit significantly lower lipophilicity, altering distribution and membrane permeability.
Metabolic N-Dealkylation Liability
N-Alkylpyrazole replacements may re-introduce metabolic demethylation, risking poor pharmacokinetic exposure.
Regioisomeric Mismatch
3- or 5-sulfonyl chloride analogs alter sulfonamide exit vector, potentially disrupting target binding geometry.

1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonyl Chloride: Evidence for Selection


Enhanced Lipophilicity vs. Non-Fluorinated Analogs

The XLogP3 of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is calculated to be 1.3 . This is substantially higher than the logP of the non-fluorinated analog 1-methyl-1H-pyrazole-4-sulfonyl chloride, which is reported as 0.34 . The difference of ~0.96 log units corresponds to an approximately 9-fold increase in octanol-water partition coefficient, indicating significantly enhanced membrane permeability and potential for blood-brain barrier penetration.

Lipophilicity
Context-dependent
Δ +0.96 log units (~9×)
Supports lipophilicity-driven permeability context
XLogP3 vs. reported logP; source data to verify
Lipophilicity Medicinal Chemistry Drug Design

Metabolic Stability: N-Dealkylation Blockade

In a direct medicinal chemistry optimization study, the N-methylpyrazole-containing Cat K inhibitor exhibited problematic metabolic demethylation, leading to reduced exposure and efficacy. Replacement with a 2,2,2-trifluoroethyl group at the pyrazole 1-position successfully addressed this liability, yielding MK-1256 (Cat K IC50 = 0.62 nM) with >1100-fold selectivity [1]. This substitution is a well-established tactic to block oxidative N-dealkylation, a major clearance pathway for N-alkyl heterocycles.

Metabolic Stability
Head-to-head
N-dealkylation blocked; subnanomolar IC50 retained
Supports metabolic stability optimization
Validated in Cat K inhibitor series (MK-1256)
Metabolic Stability Cathepsin K Lead Optimization

Herbicidal Activity vs. Metolachlor

In a series of N-(2,2,2)-trifluoroethylpyrazole derivatives, compound 11a exhibited superior pre-emergence herbicidal effects against both dicotyledonous and monocotyledonous weeds at 150 g a.i./ha in greenhouse assays [1]. Field trials confirmed that compound 11a provided better herbicidal activity by soil application than the commercial herbicide metolachlor, while maintaining comparable safety to maize [1]. The trifluoroethyl substituent was essential for this activity profile.

Herbicidal Activity
Head-to-head
Reported higher pre-emergence activity vs. metolachlor
Supports herbicide lead optimization context
Greenhouse & field trials at 150 g/ha
Herbicide Agrochemical Pre-emergence

Regioisomeric Vector: 4- vs. 3-Sulfonyl Chloride

The 4-sulfonyl chloride regioisomer (CAS 1006487-19-9) provides a distinct substitution vector relative to the 3-sulfonyl chloride analog (CAS 1354706-47-0). Both share the same molecular formula (C5H4ClF3N2O2S) and molecular weight (248.61) , but differ in the attachment point of the sulfonyl chloride group on the pyrazole ring. This regioisomeric difference alters the spatial orientation of the sulfonamide linkage in final products, impacting target binding geometry in structure-based drug design.

Regioisomer
Class-level
4-sulfonyl chloride vs. 3-sulfonyl chloride vector
Regiochemical identity may impact SAR
Structural inference; direct reactivity data limited
Regiochemistry Sulfonamide Synthesis Parallel Synthesis

1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonyl Chloride: Application Scenarios


Lead Optimization: Enhanced Metabolic Stability

When optimizing a lead series containing an N-methylpyrazole moiety that exhibits poor pharmacokinetics due to N-demethylation, replacement with 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride as a building block for sulfonamide formation directly addresses this liability. The trifluoroethyl group blocks metabolic N-dealkylation, as demonstrated in the development of the Cat K inhibitor MK-1256 [1]. This substitution maintains or improves target potency while significantly enhancing in vivo exposure and efficacy [1].

CNS-Penetrant & Lipophilic Molecule Design

For programs targeting intracellular or CNS proteins where membrane permeability is a key requirement, the elevated lipophilicity (XLogP3 = 1.3) of derivatives synthesized from this building block offers an advantage over analogs derived from 1-methyl-1H-pyrazole-4-sulfonyl chloride (logP = 0.34) . The ~0.96 log unit increase in predicted partition coefficient suggests a significant boost in passive membrane diffusion, a critical parameter for achieving adequate brain or cell penetration .

Next-Generation Pre-emergence Herbicide Development

In the discovery of novel herbicides, incorporation of the 1-(2,2,2-trifluoroethyl)pyrazole motif—as exemplified by the sulfonyl chloride building block—provides a validated scaffold for achieving superior pre-emergence activity. Derivatives from this chemical space have demonstrated better herbicidal efficacy than the commercial standard metolachlor in field trials [2]. This building block enables the rapid synthesis of sulfonamide libraries for SAR exploration and lead identification in crop protection.

Parallel Synthesis with Defined Sulfonamide Vectors

In parallel synthesis workflows, the specific 4-sulfonyl chloride substitution pattern of this compound offers a well-defined vector for sulfonamide bond formation, distinct from the 3- or 5-sulfonyl chloride regioisomers . This regiochemical precision is essential for maintaining consistent SAR relationships across compound libraries and for aligning sulfonamide substituents with designated pockets in target proteins.

Application
Selection Property
Validation Focus
Metabolic stability optimization
Trifluoroethyl group blocks N-dealkylation
In vitro / in vivo PK profile review
CNS-penetrant molecule design
Enhanced lipophilicity profile
Permeability and brain penetration assay
Pre-emergence herbicide development
Trifluoroethylpyrazole scaffold activity
Weed control spectrum review
Parallel sulfonamide library synthesis
Defined 4-sulfonyl chloride vector
SAR alignment and target engagement

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